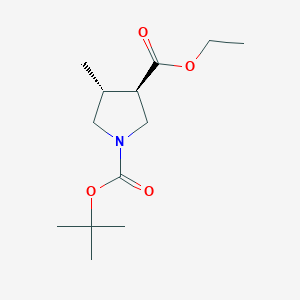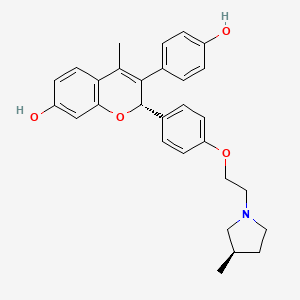
OP-1074
Descripción general
Descripción
OP-1074 is a pure antiestrogen and a selective estrogen receptor degrader (PA-SERD). It exhibits specific antiestrogenic activity for estrogen receptor alpha and estrogen receptor beta, making it a potent compound in the field of breast cancer research. This compound inhibits 17β-estradiol-stimulated transcriptional activity with IC50 values of 1.6 and 3.2 nM for estrogen receptor alpha and estrogen receptor beta, respectively .
Métodos De Preparación
The synthesis of OP-1074 involves the creation of a benzopyran scaffold with a stereospecific methyl on the pyrrolidine side chain. The synthetic route includes the following steps:
- Formation of the benzopyran core.
- Addition of the pyrrolidine side chain with a stereospecific methyl group.
- Purification and characterization of the final product .
Industrial production methods for this compound are not widely documented, but the synthesis typically involves standard organic chemistry techniques such as condensation reactions, purification through chromatography, and crystallization .
Análisis De Reacciones Químicas
OP-1074 undergoes various chemical reactions, primarily focusing on its interaction with estrogen receptors. The major types of reactions include:
Binding and degradation: this compound binds to estrogen receptor alpha and estrogen receptor beta, leading to their degradation.
Inhibition of transcriptional activity: It inhibits the transcriptional activity stimulated by 17β-estradiol.
Common reagents and conditions used in these reactions include:
Reagents: 17β-estradiol, various solvents, and catalysts.
Conditions: Controlled temperature and pH, typically in a laboratory setting.
The major products formed from these reactions are the degraded forms of estrogen receptor alpha and estrogen receptor beta .
Aplicaciones Científicas De Investigación
OP-1074 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a model compound to study the degradation of estrogen receptors.
Biology: Investigated for its role in cellular processes involving estrogen receptors.
Industry: Utilized in the development of new antiestrogenic drugs and selective estrogen receptor degraders.
Mecanismo De Acción
OP-1074 exerts its effects by binding to estrogen receptor alpha and estrogen receptor beta, leading to their degradation. This binding disrupts the estrogen receptor alpha helix 12, conferring pure antiestrogenic activity. The molecular targets involved are estrogen receptor alpha and estrogen receptor beta, and the pathways include the inhibition of 17β-estradiol-stimulated transcriptional activity .
Comparación Con Compuestos Similares
OP-1074 is unique due to its pure antiestrogenic activity and selective degradation of estrogen receptors. Similar compounds include:
Fulvestrant: Another pure antiestrogen and selective estrogen receptor degrader, but with different pharmacokinetic properties.
Tamoxifen: A selective estrogen receptor modulator with both agonistic and antagonistic effects, unlike the pure antagonistic activity of this compound.
Lasofoxifene: A selective estrogen receptor modulator with a pyrrolidine moiety similar to this compound, but with different effects on estrogen receptor degradation.
This compound stands out due to its higher potency and specificity in degrading estrogen receptors, making it a promising candidate for further research and therapeutic development .
Propiedades
IUPAC Name |
(2S)-3-(4-hydroxyphenyl)-4-methyl-2-[4-[2-[(3R)-3-methylpyrrolidin-1-yl]ethoxy]phenyl]-2H-chromen-7-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31NO4/c1-19-13-14-30(18-19)15-16-33-25-10-5-22(6-11-25)29-28(21-3-7-23(31)8-4-21)20(2)26-12-9-24(32)17-27(26)34-29/h3-12,17,19,29,31-32H,13-16,18H2,1-2H3/t19-,29+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDVXAPCZVZMPMU-XBBWARJSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(C1)CCOC2=CC=C(C=C2)C3C(=C(C4=C(O3)C=C(C=C4)O)C)C5=CC=C(C=C5)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCN(C1)CCOC2=CC=C(C=C2)[C@H]3C(=C(C4=C(O3)C=C(C=C4)O)C)C5=CC=C(C=C5)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


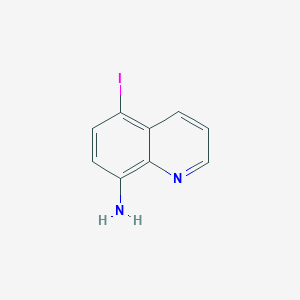
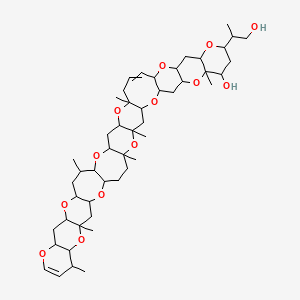
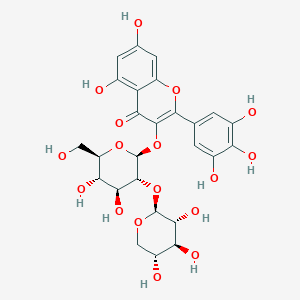
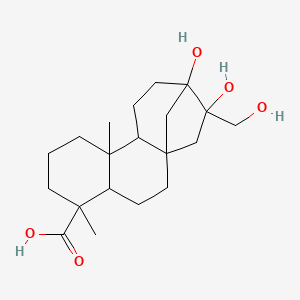
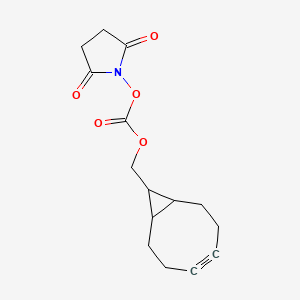
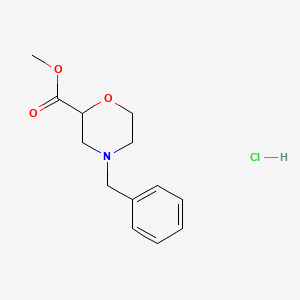
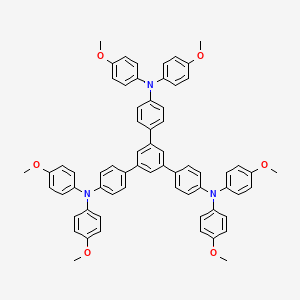
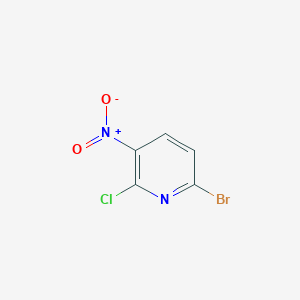
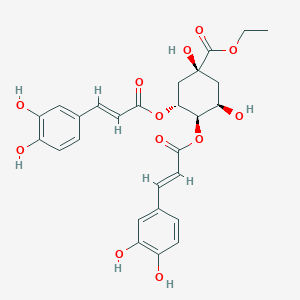
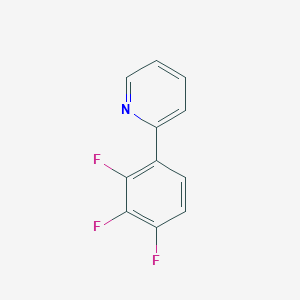
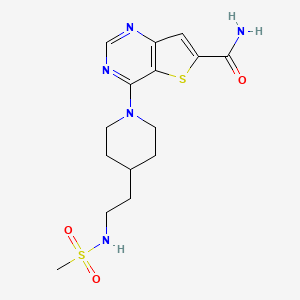
![N-[2-[2-[2-azidoethyl(propanoyl)amino]ethyl-propanoylamino]ethyl]-N-methylpropanamide](/img/structure/B3027909.png)
